(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine
Overview
Description
“(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine” is a chemical compound with the molecular formula C9H13NO . It is also known by other names such as 3-Methoxyphenethylamine, 3-Methoxyphenylethylamine, and 2-(3-Methoxyphenyl)ethanamine .
Synthesis Analysis
The synthesis of “this compound” has been reported in several studies . One method involves the use of enantiomerically pure mandelic acid as a resolving agent . Another method involves a diastereomeric method with high resolution efficiency .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h2-4,7H,5-6,10H2,1-2H3 . The 3D structure of the compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
The compound “this compound” is involved in various chemical reactions. For instance, it is used in the synthesis of rivastigmine, a highly potent drug for the treatment of early-stage Alzheimer’s disease .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 151.21 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.
Scientific Research Applications
Synthesis and Antidepressant Activity
A study by Yardley et al. (1990) explored 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, examining their ability to inhibit imipramine receptor binding and neurotransmitter uptake in the rat brain. These compounds, including variations with methoxy substituents, showed potential antidepressant activity in rodent models. This research indicates the relevance of compounds like (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine in antidepressant drug development (Yardley et al., 1990).
Optical Resolution in Drug Synthesis
Sakai et al. (1993) discussed the optical resolution of 1-(3-methoxyphenyl)ethylamine using mandelic acid, yielding high purity enantiomers. This process is crucial for synthesizing new phenyl carbamate drugs, showcasing another application in pharmaceutical synthesis (Sakai et al., 1993).
Synthesis Methods for Related Compounds
Kimpe and Stevens (1991) presented a method for synthesizing β-chloroamines, including compounds related to this compound. This method is significant for producing substances with insecticidal properties (Kimpe & Stevens, 1991).
Analgesic Properties
Research by Takahashi et al. (1983) synthesized derivatives of 1-aryl-2-phenylethylamines, including compounds structurally similar to this compound. These compounds exhibited analgesic activity in animal models, suggesting potential applications in pain management (Takahashi et al., 1983).
Enantioselective Enzymatic Processes
Gill et al. (2007) developed a biocatalytic process for the enantioselective resolution of 1-(3′-bromophenyl)ethylamine. The high enantioselectivity and yield demonstrate the utility of such processes in producing enantiomerically pure compounds for pharmaceutical applications (Gill et al., 2007).
Comparison with Related Amines
O'Donnell et al. (1980) compared N-2,2,2,-Trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine with dopamine and its analogs for activity on adenylate cyclase and relaxant effects in rabbit arteries. This study highlights the potential biomedical applications of such compounds (O'Donnell et al., 1980).
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIVQMCRUQATAG-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.